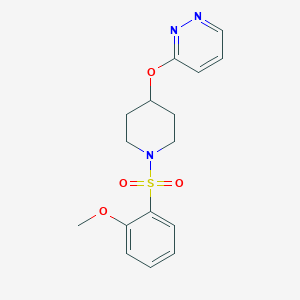
3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine” is a complex organic molecule that contains a pyridazine ring, a piperidine ring, and a methoxyphenyl group . These types of compounds are often used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy . These techniques can provide information about the types of atoms in the molecule and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. Piperidine derivatives are often involved in reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the compound’s molecular weight, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound "3-((1-((2-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine" and its derivatives have been explored in the synthesis of novel heterocyclic compounds. These compounds exhibit significant antimicrobial activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, and Yersinia enterocolitica. The research emphasizes the potential of such compounds in developing new antibacterial agents, highlighting their reactivity towards different reagents and the formation of diverse heterocyclic structures (Mohamed, 2004).
Structural Analysis and Drug Design
In the realm of drug design and structural analysis, the detailed study of sulfonamide derivatives, including "this compound," provides insights into their molecular geometries and conformations. This research is pivotal for understanding the molecular basis of their activity and for the design of more effective therapeutic agents. The analysis of such compounds, including their hydrogen bonding patterns and molecular packing, aids in elucidating their pharmacological properties (Basak, Mazumdar, & Chaudhuri, 1987).
Antiviral Applications
Exploring the antiviral properties of pyridazine derivatives, studies have identified compounds like "3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine" as potent inhibitors of rhinoviruses, showcasing their potential in antiviral therapy. These findings underscore the versatility of pyridazine derivatives in targeting viral infections, paving the way for new antiviral drugs (Andries et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Piperidine derivatives are an active area of research in the pharmaceutical industry, and new methods for their synthesis and functionalization are continually being developed .
Eigenschaften
IUPAC Name |
3-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-14-5-2-3-6-15(14)24(20,21)19-11-8-13(9-12-19)23-16-7-4-10-17-18-16/h2-7,10,13H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGDAUWKLFOAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2928388.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2928389.png)
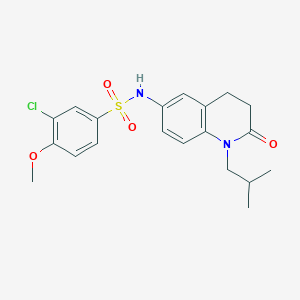

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)
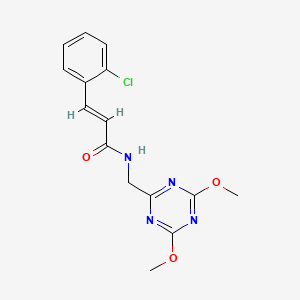

![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)
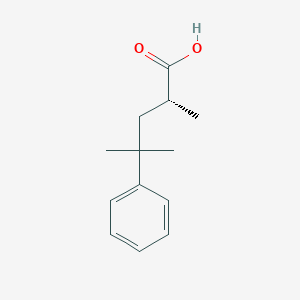
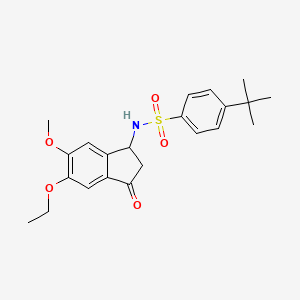
![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2928404.png)
![3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2928405.png)
